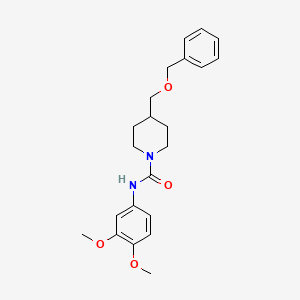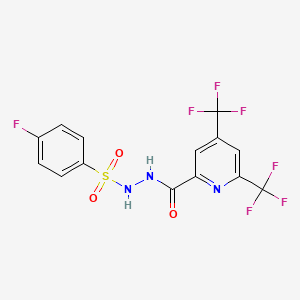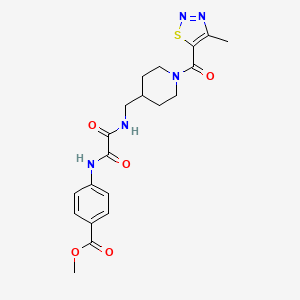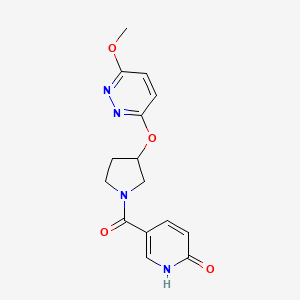
4-((benzyloxy)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((benzyloxy)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide, also known as BDMP, is a synthetic compound that has shown potential in various scientific research applications.
Scientific Research Applications
Molecular Interactions and Receptor Analysis
One area of research focuses on the molecular interaction of piperidine derivatives with specific receptors, such as the CB1 cannabinoid receptor. For instance, studies have utilized molecular orbital methods for conformational analysis of antagonists targeting the CB1 receptor, providing insights into their energetic stability and binding interactions. This research contributes to understanding how certain conformations influence the antagonist activity of compounds like 4-((benzyloxy)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide, especially in terms of their interaction with receptors and potential for selective inhibition (Shim et al., 2002).
Development of Antimyotonic Agents
Research into the development of antimyotonic agents has led to the synthesis of conformationally restricted analogues of tocainide, exhibiting significant potency as voltage-gated skeletal muscle sodium channel blockers. These findings indicate the potential of piperidine derivatives in the treatment of myotonic disorders, showcasing their therapeutic applications beyond receptor interaction studies (Catalano et al., 2008).
Anti-Inflammatory and Analgesic Agents
Another promising area of application is the synthesis of novel compounds with anti-inflammatory and analgesic properties. Studies have synthesized derivatives from specific piperidine frameworks, evaluating their COX-1/COX-2 inhibition and analgesic and anti-inflammatory activities. This research highlights the potential of piperidine derivatives in creating more effective and selective drugs for treating pain and inflammation (Abu‐Hashem et al., 2020).
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity have been extensively studied. This research is crucial for developing antidementia agents, as compounds showing high inhibition of AChE can be potent treatments for conditions like Alzheimer's disease. The introduction of specific groups into the piperidine structure has been found to significantly enhance this activity, offering a pathway to new treatments for cognitive disorders (Sugimoto et al., 1990).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(phenylmethoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-20-9-8-19(14-21(20)27-2)23-22(25)24-12-10-18(11-13-24)16-28-15-17-6-4-3-5-7-17/h3-9,14,18H,10-13,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPSLPPSJGHSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)COCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2649007.png)


![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2649011.png)
![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2649016.png)
![4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2649017.png)



![6-(4-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2649022.png)


